molecular formula C9H12FN3O3 B12804185 Cytidine, 2',3'-dideoxy-2'-fluoro- CAS No. 122929-23-1

Cytidine, 2',3'-dideoxy-2'-fluoro-

Cat. No.: B12804185
CAS No.: 122929-23-1
M. Wt: 229.21 g/mol
InChI Key: LTDCCBLBAQXNKP-SHYZEUOFSA-N
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Description

Cytidine, 2',3'-dideoxy-2'-fluoro- (CAS: 122929-23-1) is a synthetic nucleoside analog characterized by the removal of hydroxyl groups at both the 2' and 3' positions of the ribose sugar and the introduction of a fluorine atom at the 2' position . This structural modification enhances metabolic stability and resistance to enzymatic degradation, making it a candidate for antiviral applications. The fluorine atom at 2' induces conformational rigidity in the sugar ring, which can improve binding affinity to viral polymerases .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

122929-23-1

Molecular Formula

C9H12FN3O3

Molecular Weight

229.21 g/mol

IUPAC Name

4-amino-1-[(2R,3R,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O3/c10-6-3-5(4-14)16-8(6)13-2-1-7(11)12-9(13)15/h1-2,5-6,8,14H,3-4H2,(H2,11,12,15)/t5-,6+,8+/m0/s1

InChI Key

LTDCCBLBAQXNKP-SHYZEUOFSA-N

Isomeric SMILES

C1[C@H](O[C@H]([C@@H]1F)N2C=CC(=NC2=O)N)CO

Canonical SMILES

C1C(OC(C1F)N2C=CC(=NC2=O)N)CO

Origin of Product

United States

Preparation Methods

Step 1: Conversion of D-Ribose to Methyl-β-D-Nucleosides

  • Reaction : D-ribose reacts with anhydrous methanol under acid catalysis (e.g., hydrogen chloride or sulfuric acid) to form methyl-β-D-nucleosides.
  • Purpose : This step protects the sugar moiety for subsequent modifications.

Step 2: Protection of Hydroxyl Groups

  • Reaction : The hydroxyl groups are protected using silicon-based protecting agents such as tetra isopropyl disiloxane.
  • Outcome : Methyl-3,5-O-(1,1,3,3-tetra isopropyl disiloxane)-β-D-nucleosides are formed.

Step 3: Fluorination and Deprotection

  • Reaction : Fluorination is performed using reagents like diethylaminosulfur trifluoride (DAST). After fluorination, benzyl protecting groups are removed.
  • Intermediate : This step yields 3,5-O-dibenzyl-2,2-difluoro-β-D-cytidine.

Step 4: Final Product Formation

  • The final deprotection step removes any remaining benzyl or silicon-based groups to yield Cytidine, 2',3'-dideoxy-2'-fluoro.

Preparation Using 1,6-Anhydro-β-D-Glucose

This method focuses on stereoselective synthesis and uses a different starting material:

Step 1: Oxidation

  • Reaction : 1,6-Anhydro-β-D-glucose is oxidized to form 3-carbonyl derivatives.
  • Purpose : Introduces functionality for subsequent fluorination.

Step 2: Fluorination and Hydrolysis

  • Reaction : Fluorinating agents are used to introduce fluorine atoms at specific positions.
  • Outcome : Produces intermediates like 3-deoxy-3,3-difluoro-D-glucose.

Step 3: Formation of Ribofuranose Intermediate

  • Reaction : Condensation and dehydration reactions convert the intermediate into 2-deoxy-2-fluoro-D-ribofuranose.

Step 4: Coupling with Cytosine

  • The ribofuranose intermediate is coupled with cytosine derivatives under alkaline conditions to yield Cytidine, 2',3'-dideoxy-2'-fluoro.

Comparison of Methods

Parameter D-Ribose Method Anhydro-glucose Method
Starting Material D-ribose 1,6-Anhydro-β-D-glucose
Key Intermediate Methyl-protected nucleosides 2-Deoxy-2-fluoro-D-ribofuranose
Complexity High (multiple protection/deprotection steps) Moderate (fewer protection steps)
Yield Moderate High
Scalability Limited Suitable for large-scale production

Detailed Reaction Conditions

Protective Groups

Protective groups such as trimethylsilyl or benzoyl are essential for selective reactions. These groups ensure that only desired functional sites react during fluorination or coupling.

Fluorination Agents

Common agents include:

  • Diethylaminosulfur trifluoride (DAST)
  • Selectfluor
    These reagents enable precise fluorine atom incorporation into the sugar moiety.

Solvents

Anhydrous solvents like dichloromethane or tetrahydrofuran are preferred for maintaining reaction specificity and preventing side reactions.

Chemical Reactions Analysis

Types of Reactions: 2’-Fluoro-2’-deoxycytidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 2’-fluoro-2’-deoxyuridine.

    Reduction: Reduction reactions can convert it back to its deoxy form.

    Substitution: The fluorine atom can be substituted with other nucleophilic agents under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic agents such as thiols or amines in the presence of a base.

Major Products:

    Oxidation: 2’-Fluoro-2’-deoxyuridine.

    Reduction: 2’-Deoxycytidine.

    Substitution: Various substituted nucleosides depending on the nucleophile used.

Scientific Research Applications

2’-Fluoro-2’-deoxycytidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its effects on DNA replication and repair mechanisms.

    Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.

    Industry: Utilized in the development of novel pharmaceuticals and as a reference compound in analytical chemistry.

Mechanism of Action

The mechanism of action of 2’-Fluoro-2’-deoxycytidine involves its incorporation into DNA during replication. The presence of the fluorine atom disrupts normal base pairing and leads to chain termination. This results in the inhibition of DNA synthesis and induces apoptosis in rapidly dividing cells. The compound targets DNA polymerases and other enzymes involved in nucleotide metabolism.

Comparison with Similar Compounds

2'-C-Methylcytidine (R1479)

  • Structural Difference : Features a methyl group at the 2' position instead of fluorine.
  • Activity : Exhibits potent anti-HCV activity with a mean IC₅₀ of 1.13 μM in replicon assays, comparable to Cytidine, 2',3'-dideoxy-2'-fluoro- .
  • Mechanism : Inhibits HCV RNA replication by competing with natural nucleotides during viral RNA synthesis.

3'-Deoxycytidine

  • Activity : Fails to inhibit HCV replication at concentrations up to 100 μM, highlighting the critical role of the 2'-fluoro substituent in antiviral potency .

Emtricitabine (2',3'-Dideoxy-5-Fluoro-3'-Thiacytidine)

  • Structural Difference : Contains a sulfur atom (thia) at the 3' position and a fluorine at the 5-position of the cytosine base.
  • Activity : Approved for HIV and HBV treatment. The 3'-thia substitution confers resistance to exonuclease cleavage but shares cross-resistance profiles with lamivudine due to structural similarity .

NCC (N-Cyclopropyl-4'-Azido-2'-Deoxy-2'-Fluoro-β-d-Cytidine)

  • Structural Difference : Includes an azido group at the 4' position and a cyclopropyl moiety.
  • Activity : Strongly inhibits HBV replication in vitro and in vivo, demonstrating that additional substituents (e.g., azido) can expand antiviral scope .

β-L-Fd4C (2',3'-Didehydro-2',3'-Dideoxy-2'-Fluoro-β-l-Cytidine)

  • Structural Difference : L-configuration with a 2'-fluoro and unsaturated 2',3' bond.
  • Activity : Exceptionally potent against HBV (EC₅₀ < 0.01 μM) and HIV, emphasizing the importance of stereochemistry (L vs. D) in antiviral efficacy .

Key Pharmacological and Conformational Data

Table 1: Antiviral Activity and Selectivity of Cytidine Analogs

Compound Target Virus IC₅₀/EC₅₀ (μM) Selectivity Index Key Structural Feature Reference
Cytidine, 2',3'-dideoxy-2'-fluoro- HCV ~1.13 >100 2'-fluoro, 2',3'-dideoxy
2'-C-Methylcytidine HCV 1.13 >100 2'-C-methyl
Emtricitabine HIV/HBV 0.01–0.1 >500 3'-thia, 5-fluoro
β-L-Fd4C HBV/HIV <0.01 >1000 L-configuration, 2'-fluoro
3'-Deoxycytidine HCV >100 N/A No 2' substituent

Table 2: Conformational Effects of 2'-Fluorine Substitution

Compound JH1'-H2' (Hz) Sugar Puckering Impact on Polymerase Binding Reference
Cytidine, 2',3'-dideoxy-2'-fluoro- 3.3–4.0 C3'-endo Enhanced affinity
2'-Fluoro-dUrd 3.5 C2'-endo Reduced activity
β-L-Fd4C 3.8 C3'-endo Optimal for HBV DP binding

Mechanistic and Resistance Profile Insights

  • Role of 2'-Fluorine : The electronegative fluorine stabilizes the C3'-endo sugar conformation, mimicking natural nucleotides and improving incorporation into viral RNA/DNA .
  • Resistance Mutations : Cytidine, 2',3'-dideoxy-2'-fluoro- may evade resistance seen with lamivudine (e.g., L526M/L550V HBV mutations) due to distinct steric and electronic properties .
  • Metabolic Stability : The 2',3'-dideoxy backbone prevents phosphorylation by host kinases, reducing off-target toxicity .

Biological Activity

Cytidine, 2',3'-dideoxy-2'-fluoro- (also known as 2'-F-ddC), is a synthetic nucleoside analog that has garnered attention for its biological activity, particularly in antiviral applications. This article explores its synthesis, mechanism of action, antiviral efficacy, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

Cytidine, 2',3'-dideoxy-2'-fluoro- is characterized by the following chemical formula: C9_9H12_{12}FN3_3O3_3. The presence of a fluorine atom at the 2' position of the ribose sugar enhances its stability and alters its interaction with viral enzymes. The synthesis of this compound involves the modification of natural nucleosides to incorporate the dideoxy and fluoro groups, which can be achieved through various chemical pathways that include fluorination techniques and selective deoxygenation processes .

The antiviral activity of 2'-F-ddC primarily targets reverse transcriptase (RT) enzymes in retroviruses, such as HIV. The fluorine substitution influences the binding affinity of the nucleoside triphosphate to RT, thereby inhibiting viral replication. Research indicates that the 3'-fluoro atom plays a crucial role in stabilizing interactions with the enzyme's active site, which is vital for effective inhibition .

Antiviral Efficacy

Numerous studies have evaluated the antiviral properties of Cytidine, 2',3'-dideoxy-2'-fluoro-. Key findings include:

  • Antiviral Activity Against HIV : In vitro studies demonstrated that 2'-F-ddC exhibits modest antiviral activity against HIV-1 with an effective concentration (EC50_{50}) of approximately 11.5 µM. This activity was significantly enhanced in modified analogs such as L-3'-fluoro-2',3'-didehydro-2',3'-dideoxycytidine, which showed EC50_{50} values as low as 0.089 µM .
  • Resistance Profiles : The compound's efficacy was reduced against certain lamivudine-resistant HIV variants (HIV-1(M184V)), highlighting the importance of structural modifications in overcoming resistance .

Case Studies

Several case studies have been conducted to assess the clinical relevance of 2'-F-ddC:

  • In Vivo Studies : In animal models, treatment with 2'-F-ddC has shown promise in reducing viral loads and improving immune responses. For instance, studies on mice indicated that administration led to significant decreases in HIV replication markers .
  • Combination Therapies : Combining 2'-F-ddC with other antiretroviral agents has been explored to enhance therapeutic outcomes. Research suggests that such combinations can lead to synergistic effects, improving overall antiviral efficacy while potentially reducing dosages and side effects associated with individual drugs .

Comparative Analysis

The following table summarizes the biological activity and characteristics of various nucleoside analogs related to Cytidine, 2',3'-dideoxy-2'-fluoro-:

Compound NameEC50_{50} (µM)Mechanism of ActionNotable Findings
Cytidine, 2',3'-dideoxy-2'-fluoro-11.5RT inhibitionModest activity against wild-type HIV
L-3'-fluoro-2',3'-didehydro-ddC0.089RT inhibitionHighly potent against wild-type HIV
LamivudineVariableRT inhibitionResistance in M184V variants
AdefovirN/ART inhibitionEffective against HBV but limited against HIV

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